(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride

stereoselective synthesis chiral resolution enantiomer-specific pharmacology

Procure the defined (S)-enantiomer (CAS 1187932-33-7) to maintain stereochemical integrity in your SAR campaigns. The (S)-configuration at the pyrrolidine 3-position directly governs NK-3 receptor antagonist potency, SNRI norepinephrine transporter activity, and SCD1 inhibitory profiles. Substituting the (R)-enantiomer, racemate, or non-brominated analog risks invalidating binding data, compromising patent composition-of-matter claims, and necessitating costly re-synthesis. The 4-bromo substituent provides a versatile synthetic handle for Suzuki and Buchwald-Hartwig diversification while modulating LogP for optimal CNS penetration. Ensure batch-to-batch chiral purity for reproducible pharmacology.

Molecular Formula C10H13BrClNO
Molecular Weight 278.57 g/mol
CAS No. 1187932-33-7
Cat. No. B3088954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride
CAS1187932-33-7
Molecular FormulaC10H13BrClNO
Molecular Weight278.57 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1
InChIKeyFSPGQQCPSVBQPP-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride (CAS 1187932-33-7): Chiral Pyrrolidine Building Block for Stereospecific Drug Discovery


(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride (CAS 1187932-33-7) is a chiral heterocyclic compound consisting of a pyrrolidine ring substituted at the 3-position with a 4-bromophenoxy group in the (S)-configuration, formulated as the hydrochloride salt . With a molecular weight of 278.57 g/mol and a calculated LogP of 2.61, this compound serves as an enantiomerically pure intermediate for the synthesis of biologically active molecules requiring defined stereochemistry . The 3-phenoxypyrrolidine scaffold has been extensively exploited in medicinal chemistry for developing CNS-active agents including NK-3 receptor antagonists, tachykinin receptor modulators, and serotonin-norepinephrine reuptake inhibitors (SNRIs) [1][2].

Why Generic Substitution Fails: Procurement Risks When Selecting (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride Analogs


Generic substitution of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride with its (R)-enantiomer (CAS 1187932-38-2), the achiral racemate, or the non-brominated phenoxy analog (CAS 931409-72-2) carries substantial scientific and regulatory risk in drug discovery workflows. The stereochemistry at the pyrrolidine 3-position is a critical determinant of biological target engagement; the (R)-configuration frequently exhibits distinct pharmacological profiles compared to the (S)-counterpart, with the enantiomers often displaying divergent binding affinities, metabolic stability, and in vivo efficacy [1]. Furthermore, the 4-bromo substituent modulates lipophilicity (LogP shift from ~2.17 for the free base to 2.61 for the brominated analog) and enables π-π stacking interactions with aromatic protein residues that the non-halogenated phenoxy analog cannot replicate . Procurement of the incorrect stereoisomer or halogenation state therefore risks invalidating structure-activity relationship (SAR) studies, compromising patent strategy, and necessitating costly resynthesis.

(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride: Quantitative Comparative Evidence for Procurement Decision-Making


Enantiomeric Configuration (S vs. R): Stereochemical Identity Defines Biological Target Engagement

The (S)-configuration at the pyrrolidine 3-position of CAS 1187932-33-7 is defined by the stereodescriptor '@@' in the SMILES notation (BrC1=CC=C(O[C@@H]2CNCC2)C=C1.[H]Cl), indicating the specific three-dimensional arrangement of the 4-bromophenoxy substituent . In contrast, the (R)-enantiomer (CAS 1187932-38-2) possesses the opposite configuration (O[C@@H]2... versus O[C@H]2...), resulting in a distinct stereoisomer that is not interchangeable for receptor binding studies . The stereochemistry at the 3-position has been demonstrated to be critical for biological activity in related 3-phenoxypyrrolidine derivatives, where the (S)-enantiomer often exhibits superior receptor engagement in CNS-targeted programs .

stereoselective synthesis chiral resolution enantiomer-specific pharmacology

4-Bromo Substituent vs. Unsubstituted Phenoxy Analog: Lipophilicity and Protein Binding Enhancement

The 4-bromo substituent on the phenoxy ring of CAS 1187932-33-7 confers a calculated LogP of 2.61, representing a ~0.44 log unit increase in lipophilicity compared to the unsubstituted (S)-3-phenoxypyrrolidine free base analog (calculated LogP ~2.17) . This enhanced lipophilicity translates to improved passive membrane permeability. Additionally, the bromophenyl moiety facilitates π-π stacking interactions with aromatic amino acid residues in protein binding pockets, a critical molecular recognition feature that the non-halogenated analog cannot provide .

halogen bonding ADME optimization π-π stacking interactions

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Stability vs. Free Base

The hydrochloride salt formulation of (S)-3-(4-Bromo-phenoxy)-pyrrolidine (CAS 1187932-33-7, MW 278.57) provides enhanced aqueous solubility and improved solid-state stability compared to the free base form (CAS 1187932-27-9, MW 242.12) . This salt formation is specifically intended to increase water solubility and ease of handling in both synthetic and biological assay workflows, as documented in foundational patents on 3-phenoxypyrrolidine derivatives [1].

salt selection solid-state chemistry formulation development

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Computational Property Differentiation

Computational chemistry data for (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride indicates a Topological Polar Surface Area (TPSA) of 21.26 Ų, with 2 hydrogen bond acceptors and 1 hydrogen bond donor . These values fall within the favorable range for CNS drug-likeness (TPSA < 60-70 Ų being correlated with passive blood-brain barrier penetration). The unsubstituted (S)-3-phenoxypyrrolidine hydrochloride analog (CAS 931409-72-2, MW 199.68) exhibits similar H-bond counts but differs in molecular weight and lipophilicity .

drug-likeness blood-brain barrier penetration in silico ADME

Commercial Purity Specifications: Vendor-Grade Differentiation for Research Reproducibility

Commercially available (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is supplied at defined purity grades across major vendors: Sigma-Aldrich (96% purity, white solid) , Chemscene (≥97% purity) , Leyan (97% purity) , and Fluorochem via CymitQuimica (97% purity) . The (R)-enantiomer hydrochloride is also commercially available from Fluorochem at 96% purity, enabling direct procurement of matched-pair enantiomers for comparative pharmacology studies .

analytical quality control batch consistency research-grade chemicals

Chiral Purity and Enantiomeric Excess: Critical Quality Attribute for Stereospecific Applications

As a defined single enantiomer with 1 of 1 defined stereocenters (ChemSpider ID 35227616), (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is supplied as an enantiomerically pure compound . The chiral nature of this compound makes it valuable in the synthesis of enantiomerically pure compounds, with the stereochemistry at the 3-position being critical as it influences biological activity . The (R)-enantiomer (CAS 1187932-38-2) is also available as a single stereoisomer with 1 asymmetric atom, enabling procurement of both enantiomers for matched-pair comparative studies .

enantiomeric excess chiral chromatography stereochemical integrity

(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride: High-Value Procurement Scenarios Based on Quantitative Differentiation


Enantiomer-Specific CNS Drug Discovery: NK-3 and Tachykinin Receptor Antagonist Programs

The 3-phenoxypyrrolidine scaffold with defined (S)-stereochemistry is central to pyrrolidine aryl-ether NK-3 receptor antagonists developed for depression, pain, psychosis, Parkinson's disease, schizophrenia, and anxiety disorders [1]. Procurement of the specific (S)-enantiomer (CAS 1187932-33-7) rather than the (R)-enantiomer or racemate is essential for maintaining stereochemical integrity in SAR campaigns, as the configuration at the pyrrolidine 3-position directly influences receptor binding orientation and antagonist potency [2].

SNRI Pharmacophore Development: Serotonin-Norepinephrine Reuptake Inhibitor Core Synthesis

Enantiopure 3-substituted pyrrolidine ethers serve as the core pharmacophore for next-generation serotonin-norepinephrine reuptake inhibitors (SNRIs) with improved norepinephrine transporter activity, acceptable metabolic stability, and minimal drug-drug interaction liability [1]. The (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride provides a pre-installed chiral center with a bromine handle for further functionalization via cross-coupling reactions, accelerating SAR exploration compared to de novo asymmetric synthesis approaches [2].

Stearoyl-CoA Desaturase (SCD1) Inhibitor Lead Optimization

Phenoxy-pyrrolidine derivatives are claimed as stearoyl-CoA desaturase (SCD1) inhibitors for metabolic disease applications [1]. The 4-bromo substituent of CAS 1187932-33-7 provides a synthetic handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate diverse analog libraries, while the defined (S)-stereochemistry enables assessment of stereochemical effects on SCD1 inhibitory potency [2].

Matched-Pair Enantiomer Procurement for Comparative Pharmacology Studies

Both (S)- and (R)-enantiomers of 3-(4-bromophenoxy)pyrrolidine hydrochloride are commercially available as defined single stereoisomers with comparable purity specifications (96-97%) [1][2]. This enables matched-pair experimental designs to directly quantify stereochemical contributions to target binding, functional activity, and off-target selectivity profiles—a critical capability for establishing composition-of-matter patent claims and differentiating clinical candidates from prior art [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.